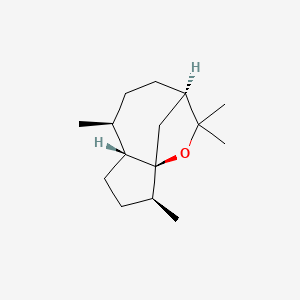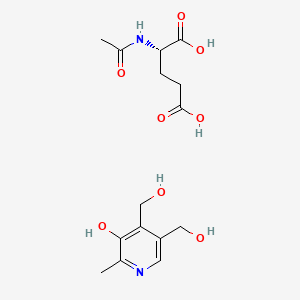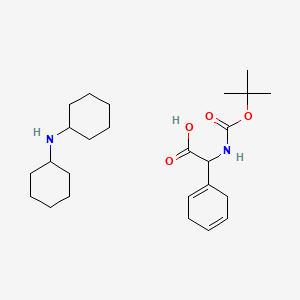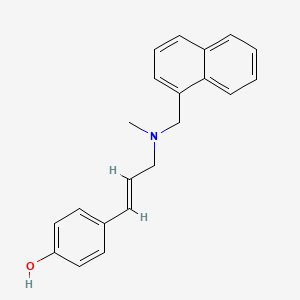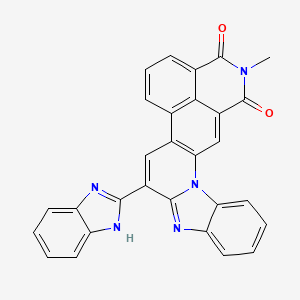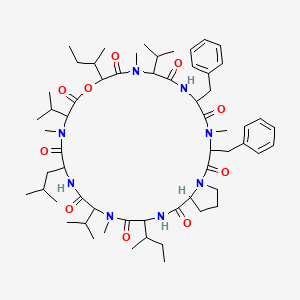![molecular formula C28H30O4 B12706805 Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester CAS No. 38454-02-3](/img/structure/B12706805.png)
Benzoic acid, 4-butyl-, 4-[(4-butylphenoxy)carbonyl]phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate is an organic compound with the molecular formula C28H30O4 and a molecular weight of 430.54 g/mol . This compound is known for its unique structural properties, which include a butyl group attached to a phenyl ring, further connected to a benzoate ester. It is often used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate typically involves esterification reactions. One common method is the reaction between 4-butylbenzoic acid and 4-butylphenol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate may involve continuous flow reactors to optimize the reaction conditions and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification process. The product is then purified through recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and as an additive in various chemical formulations.
Mechanism of Action
The mechanism of action of 4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Butylphenyl 4-(4-hexyloxybenzoyloxy)benzoate
- 4-Butylphenyl 4-(4-methoxybenzoyloxy)benzoate
- 4-Butylphenyl 4-(4-ethoxybenzoyloxy)benzoate
Uniqueness
4-Butylphenyl 4-(4-butylbenzoyloxy)benzoate stands out due to its specific structural configuration, which imparts unique chemical and physical properties. The presence of butyl groups enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, its ester linkage provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives .
Properties
CAS No. |
38454-02-3 |
|---|---|
Molecular Formula |
C28H30O4 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[4-(4-butylphenoxy)carbonylphenyl] 4-butylbenzoate |
InChI |
InChI=1S/C28H30O4/c1-3-5-7-21-9-13-23(14-10-21)27(29)32-26-19-15-24(16-20-26)28(30)31-25-17-11-22(12-18-25)8-6-4-2/h9-20H,3-8H2,1-2H3 |
InChI Key |
ACAXIUADIABHTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


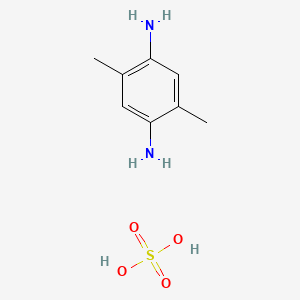

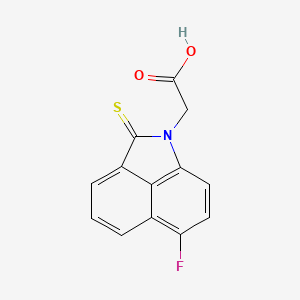
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)


